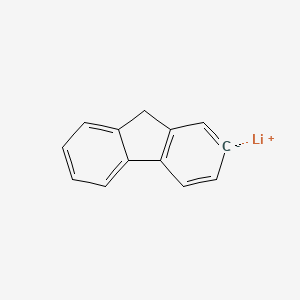
lithium;2,9-dihydrofluoren-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2,9-dihydrofluoren-2-ide is a chemical compound with the molecular formula C13H9Li It is a lithium salt of 2,9-dihydrofluorene, a derivative of fluorene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,9-dihydrofluoren-2-ide typically involves the reaction of 2,9-dihydrofluorene with a lithium reagent. One common method is the deprotonation of 2,9-dihydrofluorene using n-butyllithium in an inert atmosphere, such as nitrogen or argon. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate and final products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2,9-dihydrofluoren-2-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: It can be reduced to form dihydrofluorene derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Various substituted fluorenes, depending on the electrophile used.
Applications De Recherche Scientifique
Lithium;2,9-dihydrofluoren-2-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: While specific applications in biology and medicine are limited, derivatives of fluorene are studied for their potential biological activities, including anticancer properties.
Industry: The compound’s unique properties make it a candidate for use in the production of advanced materials and electronic components.
Mécanisme D'action
The mechanism of action of lithium;2,9-dihydrofluoren-2-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or other reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium 9H-fluoren-2-ide: Similar in structure but differs in the position of the lithium atom.
Fluorenone: An oxidized derivative of fluorene.
Dihydrofluorene: A reduced form of fluorene.
Uniqueness
Lithium;2,9-dihydrofluoren-2-ide is unique due to its specific positioning of the lithium atom, which imparts distinct reactivity and properties compared to other fluorene derivatives. This uniqueness makes it valuable in specialized applications, particularly in organic synthesis and materials science.
Propriétés
Numéro CAS |
42914-68-1 |
|---|---|
Formule moléculaire |
C13H9Li |
Poids moléculaire |
172.2 g/mol |
Nom IUPAC |
lithium;2,9-dihydrofluoren-2-ide |
InChI |
InChI=1S/C13H9.Li/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h1,3-8H,9H2;/q-1;+1 |
Clé InChI |
PRTDWNMXBLCLQZ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1C2=CC=CC=C2C3=C1C=[C-]C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


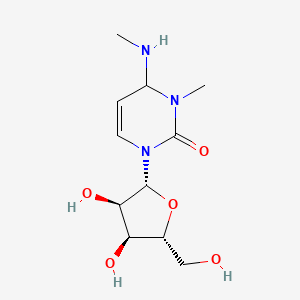
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
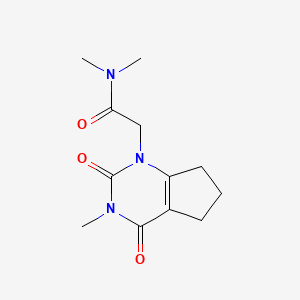


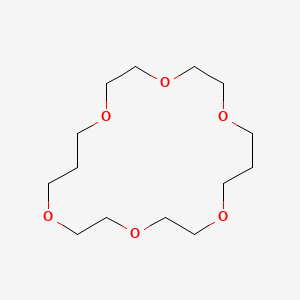
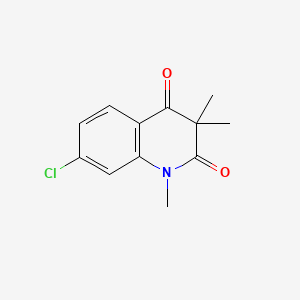
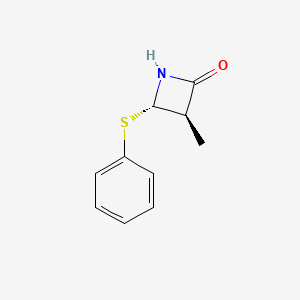



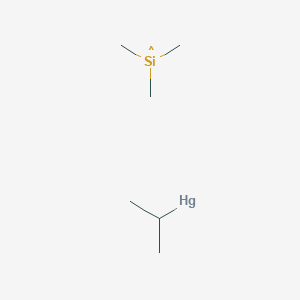
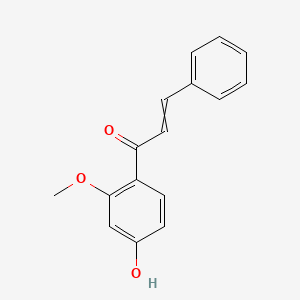
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)
